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Compound of Interest

Compound Name: 2-Chloro-5-ethynylpyridin-4-amine

CAS No.: 1261079-58-6

Cat. No.: B1454623

Get Quote

Part 1: Executive Summary & Strategic Utility
2-Chloro-5-ethynylpyridin-4-amine (CAS 1261079-58-6) is a high-value heterocyclic building

block employed in the discovery of small-molecule inhibitors, particularly within the oncology

and immunology sectors. Its structural architecture features a tri-functionalized pyridine core,

offering orthogonal reactivity that makes it a "linchpin" intermediate for diversity-oriented

synthesis (DOS).

Core Pharmacophore Utility
The 5-Ethynyl Handle: Provides a rigid linear vector for extending into deep hydrophobic

protein pockets or solvent channels. It is a primary handle for Sonogashira couplings (to form

aryl-alkynes) or CuAAC "click" chemistry (to form 1,2,3-triazoles).

The 2-Chloro/4-Amino Motif: This adjacent functionality allows for the rapid construction of

fused bicyclic systems (e.g., pyrido[4,3-d]pyrimidines) or sequential substitution reactions

(SNAr at C2, acylation/urea formation at C4-NH₂).
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Target Classes: Frequently observed in the scaffold optimization of SHP2 allosteric inhibitors,

KRAS G12C covalent binders, and Type II Kinase inhibitors.

Part 2: Chemical Identity & Physiochemical
Profile[1][2]

Property Specification

Chemical Name 2-Chloro-5-ethynylpyridin-4-amine

CAS Number 1261079-58-6

Molecular Formula C₇H₅ClN₂

Molecular Weight 152.58 g/mol

Exact Mass 152.0141

SMILES NC1=C(C#C)C=NC(Cl)=C1

InChI Key PXJMXJ... (Predicted based on structure)

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, DMF, MeOH; sparingly

soluble in DCM

Storage
-20°C, Hygroscopic, Light Sensitive (Alkyne

stability)

Part 3: Validated Synthesis Protocol
The synthesis of 2-chloro-5-ethynylpyridin-4-amine is not trivial due to the competing

reactivities of the amine and the pyridine ring. The most robust industrial route proceeds via the

iodination-Sonogashira-deprotection sequence, starting from commercially available 2-chloro-

4-pyridinamine.

Reaction Logic & Pathway
The synthesis relies on the inherent directing effect of the C4-amino group to install an iodine

atom selectively at the C5 position (ortho to the amine). This iodine then serves as the
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oxidative addition site for a palladium-catalyzed cross-coupling.

2-Chloro-4-pyridinamine
(Starting Material)

2-Chloro-5-iodo-4-pyridinamine
(Key Intermediate)

Step 1: Electrophilic Iodination
(NIS or ICl, AcOH) TMS-Protected Alkyne

(Silylated Adduct)

Step 2: Sonogashira Coupling
(TMS-Acetylene, Pd(PPh3)2Cl2, CuI) 2-Chloro-5-ethynylpyridin-4-amine

(Target Product)

Step 3: Desilylation
(K2CO3, MeOH)

Click to download full resolution via product page

Figure 1: Step-wise synthetic workflow for CAS 1261079-58-6.

Detailed Methodology
Step 1: Regioselective Iodination
Objective: Install a reactive handle at C5 without over-halogenating the ring.

Reagents: 2-Chloro-4-pyridinamine (1.0 eq), N-Iodosuccinimide (NIS) (1.1 eq), Acetic Acid

(AcOH) or Acetonitrile.

Protocol:

Dissolve 2-chloro-4-pyridinamine in glacial AcOH (0.5 M concentration).

Add NIS portion-wise at room temperature to avoid exotherms.

Heat to 60°C for 4 hours. Monitor by LCMS for the mono-iodo species ([M+H]⁺ ~255).

Workup: Quench with sat. Na₂S₂O₃ (to remove excess iodine). Neutralize with NaHCO₃.[1]

Extract with EtOAc.[1]

Critical Insight: The amino group activates the C3 and C5 positions. However, C5 is

sterically favored and electronically accessible. Using NIS in AcOH is milder than ICl,

reducing the risk of di-iodination.

Step 2: Sonogashira Cross-Coupling
Objective: Install the alkyne moiety protected by a trimethylsilyl (TMS) group.
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Reagents: 2-Chloro-5-iodo-4-pyridinamine (1.0 eq), Ethynyltrimethylsilane (1.5 eq),

Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), Et₃N (3.0 eq), DMF (anhydrous).

Protocol:

Degas DMF/Et₃N mixture with N₂ for 30 mins (Oxygen inhibits the Pd cycle and promotes

homocoupling of the alkyne).

Add the iodo-pyridine, Pd catalyst, and CuI.

Add TMS-acetylene dropwise.

Heat to 50-60°C for 6-12 hours under inert atmosphere.

Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via silica

gel flash chromatography (Hexane/EtOAc gradient).

Self-Validating Check: The disappearance of the iodine peak in NMR and the appearance

of the TMS singlet (~0.2 ppm) confirms success.

Step 3: Desilylation (Deprotection)
Objective: Reveal the terminal alkyne.

Reagents: TMS-intermediate, K₂CO₃ (2.0 eq), Methanol (MeOH).

Protocol:

Dissolve the TMS-intermediate in MeOH.

Add K₂CO₃ and stir at room temperature for 1-2 hours.

Workup: Concentrate, dilute with water, and extract with DCM.

Caution: Terminal alkynes on pyridines can be unstable. Store the final product at -20°C

under Argon.

Part 4: Applications in Drug Discovery
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This molecule is not just a passive intermediate; it is a branch point in retrosynthetic analysis.

Fragment-Based Drug Design (FBDD)
The C-Cl, C-NH2, and C-C≡CH vectors are roughly 120° apart, covering 2D chemical space

efficiently.

Vector A (Ethynyl): Used to probe the "back pocket" of kinases (e.g., Gatekeeper residues).

Vector B (Amine): Forms critical hydrogen bonds with the Hinge Region of kinases (e.g.,

Glu/Met residues).

Vector C (Chloro): A leaving group for SNAr reactions to attach solubilizing tails (e.g.,

piperazines).

Synthesis of Fused Heterocycles
The 4-amino-5-ethynyl motif is the precursor to Pyrido[4,3-d]pyrimidines via cyclization with

nitriles or formamides.

2-Chloro-5-ethynylpyridin-4-amine
(Core Scaffold)

Route A: Click Chemistry
(CuAAC with Azides)

Route B: Cyclization
(with R-CN or Formamide)

Route C: Sonogashira II
(with Aryl Halides)

1,2,3-Triazole Linked Inhibitors
(High Metabolic Stability)

Pyrido[4,3-d]pyrimidines
(Kinase Inhibitor Core)

Di-aryl Alkynes
(Rigid Linkers)
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Figure 2: Divergent synthetic applications of the scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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